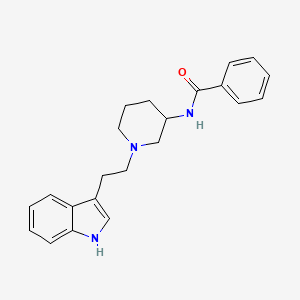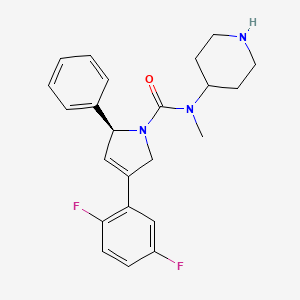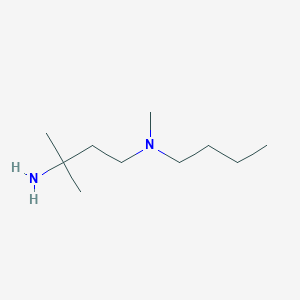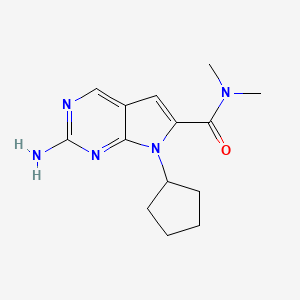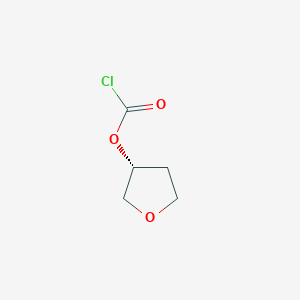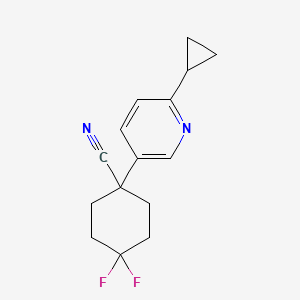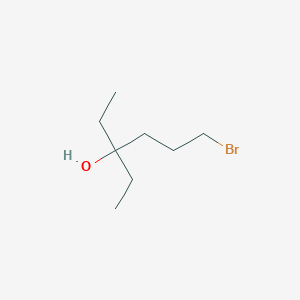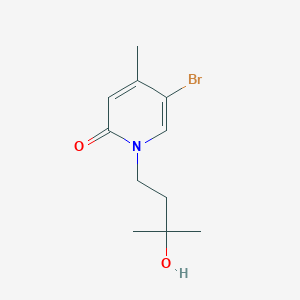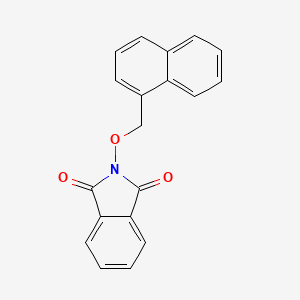
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine is a coordination compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of pyridine rings and oxidized nitrogen atoms, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine typically involves the reaction of pyridine derivatives with oxidizing agents. One common method includes the use of hydrogen peroxide or other peroxides to oxidize the nitrogen atoms in the pyridine rings. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen atoms back to their original state.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while reduction can regenerate the original pyridine structure.
科学研究应用
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their electronic, magnetic, and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors, due to its unique chemical properties.
作用机制
The mechanism of action of 2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, such as proteins and DNA, leading to various biochemical effects. The compound’s oxidized nitrogen atoms play a crucial role in its binding affinity and specificity towards different molecular targets.
相似化合物的比较
Similar Compounds
2,6-bis(pyrazol-1-yl)pyridine: Another coordination compound with similar structural features but different electronic properties.
2,6-bis(imidazol-2-yl)pyridine: Known for its use in forming spin crossover complexes with iron(II) ions.
2,6-bis(oxazolin-2-yl)pyridine: Used as a ligand in the synthesis of novel catalytic systems.
Uniqueness
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine stands out due to its unique oxidation state and the presence of oxidized nitrogen atoms, which impart distinct chemical reactivity and coordination behavior. This makes it particularly valuable in the study of metal-ligand interactions and the development of advanced materials.
属性
分子式 |
C15H11N3O2 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC 名称 |
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C15H11N3O2/c19-17-10-3-1-8-14(17)12-6-5-7-13(16-12)15-9-2-4-11-18(15)20/h1-11H |
InChI 键 |
CUVNKBIVWLZHKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C(=C1)C2=NC(=CC=C2)C3=CC=CC=[N+]3[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B8445725.png)
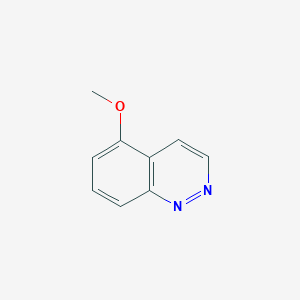
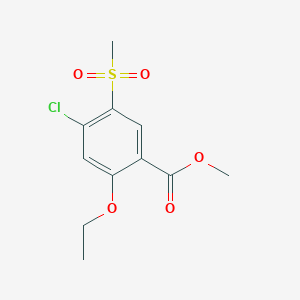
![(3S,4R)-3-amino-4-[2-(2-furyl)ethyl]azetidin-2-one](/img/structure/B8445743.png)
![3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B8445745.png)
